Ovalicine subst.

Description

Significance as a Natural Product in Scientific Inquiry

As a natural product, ovalicin holds significance in scientific inquiry primarily for its potent inhibitory effects on methionine aminopeptidase-2 (MetAP2). researchgate.netpnas.org MetAP2 is an enzyme crucial for the processing of newly synthesized proteins and plays a vital role in processes like angiogenesis, the formation of new blood vessels. researchgate.netpnas.org The ability of ovalicin to covalently inhibit MetAP2 has positioned it as a valuable tool for studying angiogenesis and related cellular pathways. researchgate.netpnas.org This mechanism of action is shared with fumagillin (B1674178), another natural product with anti-angiogenic properties. researchgate.netpnas.org The study of ovalicin and its derivatives has contributed to the broader understanding of MetAP2 as a therapeutic target for various diseases, including cancer and obesity. researchgate.netresearchgate.netbiorxiv.org

Historical Context of Research on Ovalicin

Research into ovalicin dates back several decades. It was discovered in the late 1960s during screening programs for immunosuppressive agents. semanticscholar.orgresearchgate.net Early studies identified ovalicin as a fungal metabolite with a desired activity spectrum, initially showing promise as an immunosuppressant. semanticscholar.orgresearchgate.netnih.gov However, early investigations also indicated potential toxicity concerns in humans, which led to its initial abandonment for clinical use. semanticscholar.orgresearchgate.net Despite this, research continued to explore its biological properties and mechanism of action. Studies in the 1970s and 1980s focused on its immunosuppressive effects and its impact on cellular processes like RNA and DNA synthesis in lymphocytes. nih.gov The discovery of its potent anti-angiogenic activity and its interaction with MetAP2 marked a significant turning point in ovalicin research, highlighting its potential in areas beyond immunosuppression. researchgate.netpnas.orgresearchgate.net

Overview of Current Research Landscape

Current research on ovalicin continues to explore its multifaceted biological activities and potential applications. Investigations are ongoing into its anti-angiogenic properties, particularly in the context of cancer therapy, building upon the understanding of its MetAP2 inhibitory activity. researchgate.netpnas.orgresearchgate.net Researchers are also exploring ovalicin and its derivatives for antiparasitic activities, with studies showing efficacy against parasites like Plasmodium falciparum and Trypanosoma brucei. nih.govmdpi.com Furthermore, recent studies have investigated the potential of ovalicin in ameliorating symptoms related to atopic dermatitis in animal models, suggesting potential anti-inflammatory or anti-allergic effects. researchgate.net The identification of new ovalicin derivatives from diverse sources, such as fungi isolated from deep-sea cold seeps and termites, continues to expand the chemical space and potential biological activities associated with this class of compounds. nih.govbeilstein-journals.orgbeilstein-journals.org The study of ovalicin also contributes to the development of novel therapeutic strategies, including the design of PROTACs (proteolysis-targeting chimeras) that utilize ovalicin's ability to recruit MetAP2 for targeted protein degradation. researchgate.netnih.gov

Detailed research findings highlight the potency of ovalicin and its derivatives in various biological assays. For instance, specific ovalicin derivatives have shown significant antiplasmodial and antitrypanozomal properties with low micromolar IC50 values. nih.govmdpi.com

Interactive Data Table: Antiparasitic Activity of Ovalicin Derivatives

| Compound | Source Organism | Target Parasite | IC50 (µM) |

| Ovalicin linoleate | Pseudallescheria boydii | Trypanosoma brucei | 1.1 nih.govmdpi.com |

| Ovalicin linoleate | Pseudallescheria boydii | Plasmodium falciparum | 19.8 nih.govmdpi.com |

| Ovalicin | Pseudallescheria boydii | Trypanosoma brucei brucei | < 5 mdpi.com |

| Compound 1 (Pseudallene A) | Pseudallescheria boydii CS-793 | Plant pathogenic fungi (e.g., F. proliferatum, C. spicifera, C. gloeosporioides) | 2-4 beilstein-journals.org |

| Compound 3 | Pseudallescheria boydii CS-793 | Plant pathogenic fungi (e.g., C. diplodiella, C. spicifera, F. proliferatum) | 2-4 beilstein-journals.org |

Research has also delved into the molecular basis of ovalicin's selectivity for MetAP2 over MetAP1, identifying a single amino acid residue (A362 in human MetAP2) that is critical for sensitivity to ovalicin and related inhibitors. nih.gov

Interactive Data Table: Ovalicin Sensitivity of MetAP Variants

| Enzyme Variant | Species | Key Residue (Analogous to A362 in human MetAP2) | Ovalicin Sensitivity | Reference |

| Human MetAP2 | Human | Alanine (B10760859) (A362) | Sensitive (nM range) researchgate.netpnas.orgnih.gov | nih.gov |

| Human MetAP1b | Human | Phenylalanine (F309) | Resistant (mM range) researchgate.netnih.gov | nih.govnih.gov |

| Human MetAP1b (F309M mutant) | Human | Methionine | Sensitive (low µM range) nih.gov | nih.gov |

| Human MetAP1b (F309I mutant) | Human | Isoleucine | Sensitive (low µM range) nih.gov | nih.gov |

| Streptococcus pneumoniae MetAP1 | S. pneumoniae | Methionine | Sensitive (low µM to nM range) nih.gov | nih.gov |

| Enterococcus faecalis MetAP1 | E. faecalis | Isoleucine | Sensitive (low µM to nM range) nih.gov | nih.gov |

These findings underscore the continued importance of ovalicin as a subject of academic research, driving investigations into its biological mechanisms and potential therapeutic applications.

Structure

2D Structure

3D Structure

Properties

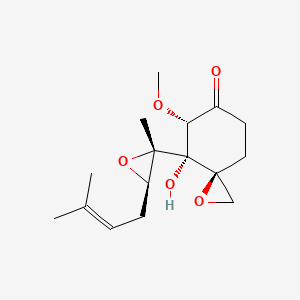

IUPAC Name |

4-hydroxy-5-methoxy-4-[2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]-1-oxaspiro[2.5]octan-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24O5/c1-10(2)5-6-12-14(3,21-12)16(18)13(19-4)11(17)7-8-15(16)9-20-15/h5,12-13,18H,6-9H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NESRXFGQJARQNM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1C(O1)(C)C2(C(C(=O)CCC23CO3)OC)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Ovalicin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038120 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

19683-98-8 | |

| Record name | Ovalicin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038120 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

93 - 94 °C | |

| Record name | Ovalicin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038120 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Natural Origin and Biosynthetic Pathways of Ovalicin

Fungal Producers of Ovalicin

Several fungal species have been identified as producers of ovalicin and its derivatives. These include species from diverse genera, highlighting the varied ecological niches where ovalicin production occurs.

Pseudorotium ovalis Stolk is recognized as a fungal source of ovalicin. researchgate.net Early studies on ovalicin biosynthesis utilized cell-free extracts from Pseudeurotium ovalis to investigate the enzymatic mechanisms involved in the formation of key intermediates like β-trans-bergamotene. nih.gov

Sporothrix species, including Sporothrix sp. FO-4649, have been reported to produce ovalicin and its derivatives, such as chlovalicin. beilstein-journals.orgmdpi.comnaturalproducts.netnih.govnih.gov Chlovalicin, an ovalicin derivative with a chlorinated methylene (B1212753) moiety, was isolated from Sporothrix sp. FO-4649 along with ovalicin and other related compounds. nih.govnih.gov

Pseudallescheria boydii, including strains isolated from diverse environments such as termites and deep-sea cold seep sediments, is known to produce ovalicin and a variety of ovalicin derivatives. beilstein-journals.orgmdpi.combeilstein-journals.orgnih.govresearchgate.netnih.govnih.govmdpi.com Studies on P. boydii strains have revealed the production of ovalicin derivatives resulting from the esterification of the ovalicin epoxide with long-chain fatty acids. mdpi.comresearchgate.netnih.gov Genomic analysis of P. boydii has led to the annotation of a cluster of potential genes involved in the biosynthesis of ovalicin and its fatty acid esters. mdpi.comnih.govresearchgate.netnih.gov

Here is a table summarizing some ovalicin-type sesquiterpenoid derivatives isolated from P. boydii CS-793:

| Compound Name | Description | Source Organism | Reference |

| Pseudallenes A | New sulfur-containing ovalicin derivative | Pseudallescheria boydii | beilstein-journals.orgbeilstein-journals.orgnih.gov |

| Pseudallenes B | New sulfur-containing ovalicin derivative | Pseudallescheria boydii | beilstein-journals.orgbeilstein-journals.orgnih.gov |

| Compound 3 | Sulfur-containing ovalicin sesquiterpenoid | Pseudallescheria boydii, Sporothrix sp. FO-4649 | beilstein-journals.orgbeilstein-journals.org |

| Compound 4 | Ovalicin-type sesquiterpenoid derivative | Pseudallescheria boydii | beilstein-journals.orgbeilstein-journals.org |

| Chlovalicin (5) | Ovalicin-type sesquiterpenoid derivative | Pseudallescheria boydii, Sporothrix sp. FO-4649 | beilstein-journals.orgnih.govnih.govbeilstein-journals.org |

| Boyden C | Ovalicin derivative with opened 6-membered ring | Pseudallescheria boydii | mdpi.comnih.govresearchgate.netnih.gov |

| Ovalicin linoleate | Ovalicin derivative esterified with linoleic acid | Pseudallescheria boydii | mdpi.comnih.gov |

| Ovalicin oleate | Ovalicin derivative esterified with oleic acid | Pseudallescheria boydii | mdpi.com |

| Ovalicin stearate (B1226849) | Ovalicin derivative esterified with stearic acid | Pseudallescheria boydii | mdpi.com |

Metarhizium robertsii, an entomopathogenic fungus, has been reported to produce 12-hydroxy-ovalicin (mer-f3). asm.orgnih.govresearchgate.netresearchgate.netresearchgate.netthegoodscentscompany.com The biosynthesis of 12-hydroxy-ovalicin in M. robertsii is linked to a supercluster containing biosynthetic gene clusters (BGCs), including intertwined pseurotin/ovalicin BGCs. asm.orgnih.govresearchgate.netresearchgate.net While Cordyceps militaris is known for producing various bioactive compounds like cordycepin, the explicit production of ovalicin by C. militaris is not as widely documented as its production by other fungi mentioned. dntb.gov.uaresearchgate.netfrontiersin.orgmdpi.comannals-parasitology.eu However, some research mentions ovalicin-4α-alcohol in the context of C. militaris. dntb.gov.uaresearchgate.net

Pseudallescheria boydii

Biosynthetic Precursors and Intermediates

The biosynthesis of ovalicin is understood to proceed through a pathway involving isoprenoid precursors.

Ovalicin is a sesquiterpene, and its carbon backbone is derived from farnesyl diphosphate (B83284) (FPP). nih.govbeilstein-journals.orgbeilstein-journals.orghebmu.edu.cn FPP is a key intermediate in the isoprenoid biosynthetic pathway. The biosynthesis of ovalicin is thought to be initiated by the cyclization of FPP. A key intermediate in the biosynthesis of ovalicin, as well as fumagillin (B1674178) and fumagillol (B1674179), is β-trans-bergamotene, which is cyclized from FPP via nerolidyl diphosphate (NPP) and a subsequent bisabolyl cation intermediate. nih.govbeilstein-journals.orgbeilstein-journals.org The enzymatic mechanism for the formation of β-trans-bergamotene from FPP has been studied using cell-free extracts from Pseudeurotium ovalis. nih.govhebmu.edu.cn Further steps in the pathway involve oxidation and rearrangement reactions to yield the characteristic structure of ovalicin. beilstein-journals.orgbeilstein-journals.org

Here is a table of key biosynthetic precursors and intermediates:

| Compound Name | Role in Biosynthesis | Origin | Reference |

| Farnesyl Diphosphate (FPP) | Primary Precursor | Isoprenoid biosynthetic pathway | nih.govbeilstein-journals.orgbeilstein-journals.orghebmu.edu.cn |

| Nerolidyl Diphosphate (NPP) | Intermediate | Derived from FPP during cyclization | nih.govbeilstein-journals.orgbeilstein-journals.org |

| Bisabolyl cation | Intermediate | Formed after NPP in cyclization | nih.govbeilstein-journals.orgbeilstein-journals.org |

| β-trans-bergamotene | Key Intermediate | Cyclized from FPP | nih.govbeilstein-journals.orgbeilstein-journals.orgnih.gov |

β-trans-Bergamoten Sesquiterpenoid Pathways

β-trans-Bergamotene is a key intermediate in the biosynthesis of ovalicin. mdpi.comwikipedia.orgresearchgate.netnih.gov This sesquiterpene is biosynthesized from farnesyl pyrophosphate (FPP) through the action of specific enzymes, including terpene cyclases. mdpi.comwikipedia.org The enzymatic mechanism for the formation of β-trans-bergamotene from FPP has been studied using cell-free extracts from Pseudeurotium ovalis. nih.govresearchgate.net β-trans-Bergamotene is also a precursor in the biosynthesis of other compounds like fumagillin. mdpi.comwikipedia.orgresearchgate.net

Interactive Table 1: Key Biosynthetic Intermediates

| Compound Name | Molecular Formula | PubChem CID |

| Farnesyl Pyrophosphate | C15H28O10P2 | 448341 |

| β-trans-Bergamotene | C15H24 | 12300073 |

| Ovalicin | C16H26O5 | 5289086 |

Note: PubChem CID for Farnesyl Pyrophosphate is based on general knowledge of terpene biosynthesis precursors.

Genetic Basis of Ovalicin Biosynthesis

The production of secondary metabolites like ovalicin is typically governed by genes organized in biosynthetic gene clusters (BGCs). asm.org These clusters often contain the genes encoding the necessary enzymes and regulatory elements for the entire biosynthetic pathway. asm.org

Identification of Biosynthetic Gene Clusters (BGCs)

Biosynthetic gene clusters responsible for ovalicin production have been identified in ovalicin-producing fungi. In Pseudallescheria boydii, a cluster of biosynthetic genes common to different strains was identified using genome analysis, which comprises enzymes responsible for producing ovalicin and its fatty acid esters. mdpi.com In Metarhizium robertsii, an entomopathogenic fungus, a supercluster containing three BGCs, including the intertwined pseurotin/ovalicin BGCs, has been identified. asm.orgnih.govresearchgate.net This supercluster is mesosyntenically conserved with the pseurotin/fumagillin BGCs found in Aspergillus fumigatus. asm.orgnih.gov

Role of Pathway-Specific Transcription Factors

Pathway-specific transcription factors play a crucial role in regulating the expression of genes within BGCs, thereby controlling the production of secondary metabolites. asm.orgnih.govsavemyexams.com In Metarhizium robertsii, a supercluster containing the ovalicin BGC is jointly controlled by an embedded transcription factor that orchestrates the collective production of multiple chemicals, including hydroxyl-ovalicin. asm.orgnih.govresearchgate.net In Aspergillus fumigatus, the intertwined fumagillin/pseurotin BGCs are controlled by a Zn(II)₂Cys₆-type transcription factor, FapR. asm.org

Enzymatic Steps in Sesquiterpenoid Formation

The biosynthesis of sesquiterpenoids from FPP involves several enzymatic steps. The initial step is the cyclization of FPP catalyzed by a terpene cyclase, leading to the formation of a sesquiterpene scaffold like β-trans-bergamotene. mdpi.comuzh.chwikipedia.orgnih.gov Subsequent steps involve various tailoring enzymes, such as oxygenases, methyltransferases, and epoxide hydrolases, which modify the basic sesquiterpene structure to yield the final product, ovalicin. karger.comfishersci.com For example, the conversion of β-trans-bergamotene to fumagillol (a precursor to fumagillin, structurally related to ovalicin) likely involves hydroxylation and rearrangement steps, potentially catalyzed by enzymes like iron-dependent oxygenases. nih.gov While the precise enzymatic steps for the complete ovalicin pathway are still being elucidated, studies on related compounds like fumagillin provide insights into the types of enzymatic transformations involved in modifying the bergamotene (B12702309) core. nih.gov

Comparative Genomics of Biosynthetic Superclusters

Comparative genomics studies have revealed the organization and conservation of BGCs across different fungal species. The pseurotin/ovalicin BGCs in Metarhizium robertsii show mesosyntenic conservation with the pseurotin/fumagillin BGCs in Aspergillus fumigatus. asm.orgnih.gov However, differences exist in gene content; for instance, the M. robertsii cluster lacks a polyketide synthase gene present in A. fumigatus that is responsible for the production of a pentaene chain incorporated into fumagillin. asm.orgnih.gov This comparative analysis helps understand the evolutionary relationships of BGCs and the diversification of secondary metabolite production in fungi. asm.orgnih.gov The presence of large superclusters composed of subclusters with different biosynthetic features has been observed in comparative genomic analyses of other genera as well. nih.gov

Interactive Table 2: Fungal Species and Associated Ovalicin/Related BGCs

| Fungal Species | Associated BGCs/Supercluster | Related Compound Produced |

| Pseudeurotium ovalis | Not explicitly named BGC | Ovalicin |

| Metarhizium robertsii | Supercluster (Pseurotin/Ovalicin BGCs) | Hydroxyl-ovalicin |

| Pseudallescheria boydii | Ovalicin BGC | Ovalicin, Ovalicin fatty acid esters mdpi.com |

| Aspergillus fumigatus | Pseurotin/Fumagillin BGCs | Fumagillin |

Synthetic Methodologies and Structural Modifications of Ovalicin

Total Synthesis Approaches to Ovalicin

Total synthesis of ovalicin has been a subject of interest due to its complex structure and biological activities. Several strategies have been developed to construct the ovalicin core and side chain with control over stereochemistry.

Stereoselective Synthetic Strategies

Stereoselective synthesis is crucial for obtaining the biologically active isomer of ovalicin. Approaches have often started from chiral pool materials, such as D-ribose or L-quebrachitol, to establish the correct absolute and relative stereochemistry. thieme-connect.comcolab.wstohoku.ac.jpacs.org One reported stereoselective total synthesis of (-)-ovalicin utilized D-ribose as a starting material. thieme-connect.comcolab.ws Another approach employed L-quebrachitol. acs.org Proline-mediated asymmetric catalytic α-aminoxylation has also been demonstrated as a strategy for the enantio- and diastereoselective synthesis of ovalicin and related compounds. tohoku.ac.jp The stereochemistry at specific carbons, such as C4, can be dictated by functional groups on the cyclohexane (B81311) ring, like a C6-alkoxy functionality. nih.gov

Key Reactions in Ovalicin Total Synthesis

Several key reactions have been employed in the total synthesis of ovalicin:

Ring-Closing Metathesis (RCM): This reaction is a powerful tool for forming cyclic systems and has been utilized in constructing the cyclohexane core of ovalicin. thieme-connect.comcolab.wsthieme-connect.comthieme-connect.de

Rubottom Oxidation: This reaction, involving the epoxidation of a silyl (B83357) enol ether and subsequent desilylation, has been used to introduce a hydroxyl group alpha to a carbonyl. thieme-connect.comcolab.wsthieme-connect.com

Corey-Chaykovsky Epoxidation: This epoxidation reaction has been applied in the synthesis of ovalicin, contributing to the formation of epoxide rings within the molecule. thieme-connect.comcolab.wsthieme-connect.com

Diels-Alder Approach: While not explicitly detailed for ovalicin synthesis in the provided snippets, the Diels-Alder reaction is a fundamental cycloaddition widely used in the synthesis of cyclic natural products and could be relevant in some strategies for constructing the cyclohexene (B86901) core. nih.gov

Allenic Carbocyclization: Progress towards the total synthesis of ovalicin has been reported using a Rh(I)-catalyzed allenic carbocyclization reaction to assemble the carbocyclic skeleton in a single step from allene-yne precursors. pitt.edu

Intramolecular Heck Cyclization: An intramolecular Heck cyclization reaction has been used as a key step to construct a functionalized cyclohexene intermediate in a flexible route towards ovalicin and its analogues starting from an acyclic compound. nih.govk-state.edu

Shapiro Reaction: The Shapiro reaction has been employed to generate an alkenyllithium reagent used for introducing the side chain onto a cyclohexanone (B45756) intermediate in ovalicin synthesis. nih.govthieme-connect.com

Epoxidation: Various epoxidation methods, such as using m-CPBA or VO(OiPr)₃, have been crucial for installing the epoxide functionalities present in ovalicin. tohoku.ac.jpacs.orgthieme-connect.com

Synthesis of Ovalicin Derivatives and Analogues

The synthesis of ovalicin derivatives and analogues is undertaken to explore structure-activity relationships and potentially develop compounds with improved properties.

Semisynthetic Routes to Modified Ovalicin Structures

Semisynthesis involves using naturally occurring ovalicin as a starting material for further modification. Ovalicin derivatives resulting from the esterification of the epoxide group with long-chain fatty acids have been synthesized via semisynthetic routes. mdpi.comresearchgate.net For example, ovalicin linoleate, ovalicin oleate, and ovalicin stearate (B1226849) have been prepared by esterification of ovalicin with the corresponding fatty acids. mdpi.com

Derivatization at Specific Functional Groups

Ovalicin possesses several functional groups, including hydroxyls, a ketone, an epoxide, and an alkene, which can be targets for chemical modification. fishersci.com Derivatization at specific positions, such as the hydroxyl groups or the epoxide, can alter the compound's properties and biological activity. mdpi.comresearchgate.net Functional group interconversions are a common strategy in organic synthesis to modify molecules. ias.ac.inorganic-synthesis.comuantwerpen.be

Design and Synthesis of Chemically Tagged Analogues

Chemically tagged analogues of natural products like fumagillin (B1674178) and ovalicin are synthesized to study their interactions with biological targets, such as methionine aminopeptidase (B13392206) 2 (MetAP2). colab.wsresearchgate.net These tags, such as fluorescein (B123965) or biotin, allow for the tracking and identification of the molecules and their binding partners. researchgate.net The design of these analogues often involves incorporating the tag at a position that does not interfere with the molecule's binding to its target.

Structure-Activity Relationship (SAR) Studies of Ovalicin and its Analogues

SAR studies on ovalicin and its analogues have focused on identifying the key structural features responsible for their biological activity, particularly their potent inhibition of MetAP2. pnas.orgpnas.orgnih.gov These studies often involve synthesizing modified versions of ovalicin and evaluating their impact on enzyme activity and cellular processes like endothelial cell proliferation. pnas.orgpnas.org

Impact of Epoxide Groups on Biological Activity

Ovalicin, like fumagillin, possesses two epoxide groups. pnas.org Research indicates that these epoxide groups play a significant role in the biological activity of these compounds, particularly in their covalent binding to MetAP2. pnas.orgpnas.org Studies involving fumagillin analogues where one or both epoxide groups were removed demonstrated that the epoxide on the cyclohexane ring is crucial for the covalent modification of MetAP2 and subsequent inhibitory activity, while the epoxide group on the side chain appears to be dispensable for this specific interaction. pnas.orgpnas.orgcolab.ws This covalent binding to a histidine residue (His231 in human MetAP2) in the active site is a key mechanism of MetAP2 inhibition by ovalicin and its related compounds. pnas.orgcolab.wsasm.orgresearchgate.net While the ring epoxide is critical for covalent binding to MetAP2, some ovalicin derivatives with a closed epoxide ring at the C-3 site still showed varied effectiveness, suggesting other structural elements also influence activity. asm.org

| Structural Feature | Impact on Activity / Binding | Relevant Section |

| Ring Epoxide | Crucial for covalent binding to MetAP2 (His231) and inhibition. | 3.3.1, 3.3.3 |

| Side Chain Epoxide | Dispensable for covalent MetAP2 binding, but modifications can influence activity. | 3.3.1, 3.3.2 |

| Side Chain Structure | Influences molecular recognition and compatibility with the MetAP2 active site. | 3.3.2, 3.3.3 |

| Overall Molecular Shape | Affects fitting into the target binding pocket and interactions. | 3.3.2, 3.3.3 |

Molecular Targets and Mechanisms of Action

Methionine Aminopeptidase (B13392206) 2 (MetAP2) as a Primary Molecular Target

Methionine aminopeptidase 2 (MetAP2) is a metalloprotease responsible for cleaving the N-terminal methionine residue from nascent proteins during protein synthesis. genecards.org This process is crucial for proper protein maturation and function. genecards.orgmdpi.com Ovalicin, along with related compounds like fumagillin (B1674178) and its synthetic analog TNP-470, has been identified as potent inhibitors of MetAP2. pnas.orgresearchgate.netnih.govpnas.org The inhibition of MetAP2 by ovalicin is strongly correlated with its ability to inhibit endothelial cell proliferation, a key aspect of angiogenesis. pnas.org

Covalent Inhibition Mechanism of MetAP2 by Ovalicin

Ovalicin inhibits MetAP2 through a covalent binding mechanism. pnas.orgresearchgate.netpnas.orggoogle.com This involves a reaction between a reactive group on the ovalicin molecule and a specific residue within the active site of the MetAP2 enzyme. This covalent attachment leads to the inactivation of the enzyme's catalytic activity. pnas.orgresearchgate.netpnas.orgimperial.ac.uk

Identification of Covalently Modified Residues (e.g., His-231 in human MetAP2)

Research has identified specific amino acid residues in MetAP2 that are covalently modified by ovalicin and related inhibitors. In human MetAP2, Histidine 231 (His-231) has been identified as the residue that undergoes covalent modification by compounds like fumagillin and, by extension, ovalicin due to their similar mechanisms. mdpi.compnas.orgresearchgate.netnih.govasm.orgrcsb.org This covalent bond forms between the epoxide group present in ovalicin's structure and the imidazole (B134444) nitrogen of His-231. mdpi.com This finding is supported by studies using tagged analogs and site-directed mutagenesis, which demonstrated the importance of His-231 for both catalytic activity and covalent modification. pnas.orgnih.gov

Irreversible Blockage of the MetAP2 Active Site

The covalent modification of His-231 by ovalicin results in the irreversible blockage of the MetAP2 active site. pnas.orgnih.gov This stable covalent adduct physically obstructs the site where the enzyme's natural substrates would normally bind and undergo catalysis. mdpi.com This irreversible binding effectively deactivates the enzyme, preventing it from performing its essential function of cleaving N-terminal methionine residues. mdpi.com

Interactions with Methionine Aminopeptidase 1 (MetAP1)

While MetAP2 is the primary target, methionine aminopeptidase 1 (MetAP1), another isoform of methionine aminopeptidase, also exists in eukaryotes. asm.orgoncotarget.com

Differential Sensitivity and Specificity for MetAP1

A key characteristic of ovalicin and the fumagillin class of inhibitors is their differential sensitivity and high specificity for MetAP2 over MetAP1. pnas.orgnih.govasm.orgresearchgate.netnih.govresearchgate.net While ovalicin potently inhibits MetAP2 at nanomolar concentrations, it inhibits human MetAP1 only at significantly higher, millimolar concentrations. researchgate.net This difference in sensitivity is crucial for the therapeutic potential of these compounds, as it allows for targeted inhibition of MetAP2 with less impact on the functions of MetAP1. nih.govresearchgate.net

Role of Active Site Residues in MetAP1 Resistance (e.g., F309 in human MetAP1b)

The differential sensitivity between MetAP1 and MetAP2 to ovalicin is attributed, in part, to differences in their active site architecture, particularly specific amino acid residues. In human MetAP1b, a residue at position 309, specifically Phenylalanine 309 (F309), appears to play a key role in the enzyme's resistance to ovalicin. dntb.gov.ua Studies comparing human MetAP2 with human MetAP1 have shown that the analogous residue in MetAP1 is a Threonine. researchgate.netnih.govnih.gov Mutation of this Threonine residue in MetAP1 to Alanine (B10760859) (the residue found at the analogous position in MetAP2) can render MetAP1 sensitive to ovalicin, demonstrating the critical role of this position in determining sensitivity to this class of inhibitors. researchgate.netnih.govnih.gov The more sterically restricted active site in Type 1 MetAP compared to Type 2 MetAP is also thought to contribute to the lower affinity of ovalicin for MetAP1. nih.govrcsb.org

Molecular Dynamics Simulations of Ovalicin-MetAP1 Interactions

Methionine aminopeptidases (MetAPs) are crucial enzymes responsible for removing the N-terminal initiator methionine from nascent proteins. They exist in two isoforms, MetAP1 and MetAP2. Ovalicin and its synthetic derivative, TNP-470, are known to inhibit MetAP2 by covalently modifying a conserved histidine residue in the active site. researchgate.netrcsb.org While ovalicin binds tightly to MetAP2, its affinity for human Type 1 MetAP (HsMetAP1b) is significantly lower, inhibiting it only at much higher concentrations. researchgate.netrcsb.org

Molecular dynamics (MD) simulations have been employed to investigate the interaction between ovalicin and MetAP1, particularly focusing on the differences in binding compared to MetAP2. Simulations suggest that ovalicin is not stably positioned within the active site of wild-type HsMetAP1b prior to covalent modification. researchgate.netrcsb.orgresearchgate.net This contrasts with the interaction observed with the F309M mutant of human MetAP1b and human Type 2 MetAP, where the molecule spends more time in the active site, allowing for covalent modification to occur. researchgate.netrcsb.org The residue F309 in the active site of HsMetAP1b appears to be key to its resistance to ovalicin inhibition. researchgate.netrcsb.org Ovalicin has been shown to inhibit F309M and F309I mutants of human MetAP1b at low micromolar concentrations. researchgate.netrcsb.org Crystallographic studies of the low-affinity complex between ovalicin and human Type 1 MetAP have revealed that while a covalent adduct is formed with a corresponding histidine, there are notable differences in the alignment of ovalicin within the active site compared to its binding in MetAP2. nih.gov The smaller size of the MetAP1 active site relative to MetAP2 is thought to contribute to the lower affinity, requiring some active site residues in MetAP1 to shift outward to accommodate the inhibitor. nih.gov

Modulation of Cellular Signaling Pathways

Ovalicin has been observed to modulate several cellular signaling pathways, particularly those involved in inflammation and pruritus.

Inhibition of Interleukin-31 (IL-31) Signaling Pathway

Interleukin-31 (IL-31) is a cytokine implicated in inflammatory diseases, including atopic dermatitis. nih.govnih.govwikipedia.org IL-31 signals through a receptor complex composed of IL-31 receptor alpha (IL-31RA) and oncostatin M receptor subunit beta (OSMRβ). wikipedia.orgimrpress.com Ovalicin has been shown to inhibit the IL-31 signaling pathway. nih.govnih.govresearchgate.net In canine macrophage cell line DH82, ovalicin suppressed the lipopolysaccharide (LPS)-induced upregulation of genes associated with inflammation and pruritic responses, which are mediated through IL-31 signaling. nih.govnih.govresearchgate.net This inhibitory effect was observed to be stronger than that of dexamethasone (B1670325) in some instances. nih.govnih.govresearchgate.net Ovalicin treatment decreased the mRNA expression of IL-31 dimeric receptors, IL31RA and OSMR, in LPS-pretreated cells, with a more marked decrease in IL31RA expression. semanticscholar.org

Regulation of Intracellular Calcium Influx

Intracellular calcium influx plays a role in various cellular processes, including inflammation and pruritus signaling. nih.govmednexus.org Ovalicin has been reported to suppress the expression of pruritus-related genes by inhibiting calcium influx. nih.gov In LPS-pretreated DH82 cells, ovalicin treatment significantly inhibited the increased mRNA expression of genes like TRPV1 and HRH2, which are associated with pruritus and influenced by calcium influx. nih.govsemanticscholar.org TRPV1, a calcium-sensitive channel, plays a critical role in IL-31-induced scratching behavior and augments intracellular calcium influx. nih.govmednexus.org

Effects on JAK2/STAT Signaling Cascade (e.g., JAK2 inhibition)

The Janus kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathway is a key downstream signaling cascade activated by cytokine receptors, including the IL-31 receptor. wikipedia.orgimrpress.comyoutube.comnih.gov Activation of the IL-31 receptor leads to the activation of JAK kinases, which in turn phosphorylate and activate STAT proteins, such as STAT1, STAT3, and STAT5. wikipedia.orgimrpress.com Ovalicin has been shown to reduce the expression of IL-31 downstream genes, including JAK2. nih.govnih.govsemanticscholar.orgresearchgate.net In LPS-pretreated DH82 cells, downstream molecules of IL-31 signaling, specifically JAK2 and phosphorylated STAT3 (p-STAT3), were increased after LPS treatment, and this increase was inhibited by ovalicin treatment in a dose-dependent manner. semanticscholar.org While JAK2 inhibitors like ruxolitinib (B1666119) also decrease the expression of genes like TRPV1 and HRH2, the inhibitory effect of ovalicin was observed to be lower than that after ovalicin treatment in one study. nih.govsemanticscholar.org

Impact on Transient Receptor Potential Vanilloid Receptor-1 (TRPV1) and Histamine (B1213489) Receptor H2 (HRH2) Expression

Transient Receptor Potential Vanilloid Receptor-1 (TRPV1) and Histamine Receptor H2 (HRH2) are genes associated with pruritus. nih.govsemanticscholar.org Ovalicin treatment has been shown to significantly inhibit the LPS-induced increased mRNA expression of both TRPV1 and HRH2 in DH82 cells. nih.govsemanticscholar.org This decrease in expression was more evident with ovalicin treatment compared to dexamethasone. nih.govsemanticscholar.org In a mouse model of atopic dermatitis, ovalicin treatment also decreased the mRNA expression of TRPV1 and HRH2. nih.gov TRPV1 is a calcium-permeable channel that can be activated by various stimuli, including inflammatory mediators, and is involved in the sensation of itch. mednexus.orgmdpi.comhfsp.org

Cellular Processes Affected by Ovalicin

Ovalicin's interaction with its molecular targets, notably MetAP2, leads to significant alterations in fundamental cellular processes. These effects contribute to its observed biological activities, such as immunosuppression and angiogenesis inhibition.

Studies have shown that ovalicin causes a preferential inhibition of uridine (B1682114) incorporation into ribosomal RNA (rRNA) in lymphocyte cultures. core.ac.uknih.gov This effect is observed early upon the addition of the compound. core.ac.uk Importantly, this inhibition does not appear to be due to impaired uptake of the nucleoside uridine, its conversion into triphosphate, or a direct effect on the polymerizing activity itself. core.ac.uknih.gov Investigations have ruled out the DNA-dependent RNA polymerase I, the enzyme responsible for the biosynthesis of the rRNA precursor, as the direct target of ovalicin. core.ac.uk The impact on rRNA metabolism is considered one of the earliest detectable effects of ovalicin on cellular processes. core.ac.uk

Extended exposure to ovalicin leads to a notable decrease in the number of ribosomes within cells. core.ac.uknih.gov This reduction in ribosome content is directly correlated with a decrease in the rate at which leucine (B10760876) is incorporated into total cellular proteins. core.ac.uknih.gov The inhibition of protein biosynthesis by ovalicin appears to affect various classes of proteins uniformly. core.ac.uk The molecular target of ovalicin, MetAP2, plays a crucial role in regulating protein turnover and translation rates through the essential co-translational process of N-terminal methionine excision (NME). researchgate.netoncotarget.comnih.gov Inhibition of MetAP2 by ovalicin can result in a defect in the removal of the initiator methionine, potentially impacting the levels of proteins critical for cell proliferation. waocp.org

Ovalicin is recognized as a potent inhibitor of angiogenesis, a process that relies on the proliferation of endothelial cells. researchgate.netnih.govpnas.org It has been demonstrated to inhibit the growth of human umbilical vein endothelial cells (HUVECs) in a dose-dependent manner. researchgate.net The inhibition of MetAP2 by ovalicin and related compounds, such as TNP-470, leads to cell cycle arrest in endothelial cells. nih.govtandfonline.com Ovalicin and TNP-470 exhibit comparable potency in inhibiting endothelial cell proliferation. nih.gov The inhibition of MetAP2 is considered the likely underlying mechanism responsible for the anti-proliferative effects observed in endothelial cells. nih.govpnas.org

Ovalicin exhibits a strong inhibitory effect on the synthesis of DNA in lymphoma cells. researchgate.net Following prolonged incubation periods, the incorporation of thymidine (B127349) into DNA in stimulated lymphocytes and S49.1 lymphoma cells is inhibited by ovalicin at concentrations of 1 nM or even less. core.ac.uknih.gov However, a portion of the DNA incorporation may show resistance to inhibition even at significantly higher concentrations of the drug. core.ac.uknih.gov A similar inhibitory effect on DNA synthesis is observed in 3T6 mouse fibroblasts and HeLa cells, although a longer incubation time with ovalicin is required in these cell types. core.ac.uknih.gov Ovalicin, at a concentration of 10-10 mol/l, acts as a very potent inhibitor of DNA synthesis in proliferating lymphocytes and lymphoma cells. thieme-connect.com Evidence suggests that DNA synthesis is blocked indirectly by ovalicin, as the compound does not reduce DNA synthesis in a cell-free system. thieme-connect.com However, a cell-free system prepared from lymphocytes treated with ovalicin demonstrates impaired synthetic activity. thieme-connect.com The inhibitory action on DNA synthesis is not immediate and requires an incubation period of 8 to 15 hours. thieme-connect.com

Table 1: Effect of Ovalicin on Thymidine Incorporation into DNA

| Cell Type | Ovalicin Concentration (nM) | Effect on DNA Synthesis Inhibition | Incubation Time Required |

| Stimulated Lymphocytes | ≤ 1 | Inhibited | Extended periods |

| S49.1 Lymphoma Cells | ≤ 1 | Inhibited | Extended periods |

| 3T6 Mouse Fibroblasts | Not specified (similar effect) | Inhibited | Much longer incubation |

| HeLa Cells | Not specified (similar effect) | Inhibited | Much longer incubation |

Ovalicin influences the growth cycle of endothelial cells primarily through its covalent inhibition of MetAP2. researchgate.net The inhibition of MetAP2 is crucial for the cleavage of the N-terminal methionine from newly synthesized proteins, thereby playing a role in regulating the endothelial cell growth cycle. researchgate.net Inhibition of MetAP2 by ovalicin leads to cell cycle arrest, specifically in the G1 phase, in endothelial cells. researchgate.netoncotarget.comwaocp.orgtandfonline.com This G1 arrest may be associated with the inhibition of the accumulation of the hyperphosphorylated form of the retinoblastoma protein (pRB). nih.gov Studies on the related compound TNP-470, which also inhibits MetAP2, suggest that p53 and p21WAF1/CIP1 are required for its antiproliferative effect, indicating their potential involvement in the cell cycle arrest induced by MetAP2 inhibition. oncotarget.comwaocp.orgnih.gov The suppression of cellular proliferation through MetAP2 inhibition is likely mediated via this cell cycle arrest mechanism. waocp.org

Table 2: Cellular Processes Affected by Ovalicin via MetAP2 Inhibition

| Cellular Process | Effect of Ovalicin/MetAP2 Inhibition | Potential Mechanism | Relevant Cell Types |

| Protein Synthesis Rate | Reduced | Impaired N-terminal methionine excision | Various, including lymphocytes |

| Ribosome Number | Decreased | Concomitant with reduced protein synthesis | Lymphocytes |

| Endothelial Cell Proliferation | Inhibited | G1 Cell Cycle Arrest | Endothelial cells |

| DNA Synthesis | Inhibited (indirectly) | Requires incubation, potentially linked to protein synthesis/cell cycle | Lymphocytes, Lymphoma cells, Fibroblasts, HeLa cells |

| Endothelial Cell Growth Cycle | Regulated (arrest in G1) | Inhibition of MetAP2 affecting protein processing | Endothelial cells |

Biological Activities in Preclinical Research Models

Immunomodulatory Effects in Experimental Systems

Ovalicin has demonstrated significant immunomodulatory effects in experimental models, particularly concerning lymphocyte activity. nih.govresearchgate.netontosight.ai

Ovalicin is known to have a strong inhibitory effect on lymphocyte proliferation in vitro. researchgate.netnih.gov Studies have shown that ovalicin can inhibit the incorporation of thymidine (B127349) into DNA in stimulated lymphocytes, indicating a suppression of DNA synthesis necessary for cell division. nih.gov This effect has been observed in stimulated lymphocytes and certain lymphoma cell lines at low nanomolar concentrations. nih.gov While lymphocytes are particularly sensitive, other cell types like fibroblasts and HeLa cells also show inhibition, although requiring longer incubation periods with the drug. nih.gov This differential sensitivity may contribute to the selective effects observed in in vivo settings. nih.gov

The mixed lymphocyte reaction (MLR) is a standard in vitro assay used to measure the cellular immune response between genetically disparate individuals, often employed to assess the immunomodulatory potential of compounds. ontosight.airevvity.co.jpsanquin.org Ovalicin has been tested for its ability to inhibit the proliferation of lymphocytes in mixed lymphocyte cultures. nih.gov Studies comparing ovalicin with synthetic analogs like TNP-470 have shown that ovalicin can inhibit the mouse mixed lymphocyte reaction. nih.gov However, interestingly, ovalicin and some related compounds exhibited different behavior in human MLRs compared to mouse MLRs or human endothelial cell proliferation assays, suggesting potential species-specific or cell-type-specific differences in how the compound is metabolized or taken up. nih.gov The inhibition of MetAP2 is considered a common molecular basis for both the anti-angiogenic and immunosuppressive activities, including the impact on MLRs. nih.gov

While the primary focus of many studies has been on cellular immunity and proliferation, some research has touched upon the modulation of antibody formation. Although direct detailed studies specifically on ovalicin's impact on in vitro antibody formation were not extensively found in the provided search results, the broader context of immunomodulation by compounds targeting MetAP2 suggests a potential influence on the complex processes involved in antibody production, which involves the interaction and activation of various immune cells, including lymphocytes. evitria.comfrontiersin.org Further specific research would be needed to fully delineate ovalicin's direct effects on antibody formation in in vitro models.

Impact on Mixed Lymphocyte Reactions

Anti-Angiogenic Research in Experimental Models

Ovalicin is recognized as a potent inhibitor of angiogenesis, the process of forming new blood vessels, which is crucial for the growth of solid tumors and other diseases. pnas.orgwikipedia.orgjst.go.jp Its anti-angiogenic activity has been investigated in various experimental models.

Ovalicin and its related compounds, such as fumagillin (B1674178) and the synthetic analog TNP-470, have been shown to suppress neovascularization in in vivo models. pnas.orgwikipedia.orgpnas.org This suppression of new blood vessel formation is a key aspect of their anti-angiogenic activity. While the provided search results specifically mention the suppression of retinal neovascularization by inhibiting vascular endothelial growth factor (VEGF) using soluble VEGF-receptor chimeric proteins as an example of anti-angiogenic research in in vivo models jst.go.jp, and discuss TNP-470's effect on corneal neovascularization in a murine model capes.gov.brarvojournals.org, ovalicin itself is consistently grouped with fumagillin and TNP-470 as potent anti-angiogenic agents that inhibit neovascularization in vivo. nih.govpnas.orgwikipedia.orgpnas.org The inhibition of MetAP2 is considered the underlying mechanism for this effect. pnas.orgwikipedia.orgoncotarget.com

A significant mechanism by which ovalicin inhibits angiogenesis is by directly inhibiting the proliferation of endothelial cells in vitro. pnas.orgnih.govarvojournals.orgimperial.ac.uk Endothelial cell proliferation is a critical step in the formation of new blood vessels. wikipedia.orgfrontiersin.org Ovalicin, similar to fumagillin and TNP-470, potently suppresses the growth of endothelial cell cultures. pnas.orgnih.gov This inhibition is strongly correlated with its ability to inhibit MetAP2 enzymatic activity. pnas.orgpnas.org Studies have shown that concentrations of ovalicin sufficient to inactivate MetAP2 in intact endothelial cells are comparable to those that inhibit cell proliferation, supporting the link between MetAP2 inhibition and growth suppression. nih.gov Ovalicin has been shown to inhibit endothelial cell proliferation induced by growth factors like bFGF and VEGF in a dose-dependent manner. capes.gov.brarvojournals.org

Table 1: Summary of Preclinical Biological Activities of Ovalicin

| Activity | Experimental Model | Observed Effect | Key Mechanism (where identified) |

| Lymphocyte Proliferation | In vitro lymphocyte cultures | Inhibition of DNA synthesis and proliferation. researchgate.netnih.gov | Likely linked to MetAP2 inhibition. nih.govresearchgate.net |

| Mixed Lymphocyte Reaction | In vitro MLR assays | Inhibition of lymphocyte proliferation. nih.gov | Linked to MetAP2 inhibition. nih.gov |

| Antibody Formation | In vitro models | Potential modulation (requires further specific study). | Indirectly suggested by immunomodulatory effects. |

| Neovascularization Suppression | In vivo models | Inhibition of new blood vessel formation. nih.govpnas.orgwikipedia.orgpnas.org | Inhibition of MetAP2. pnas.orgwikipedia.orgoncotarget.com |

| Endothelial Cell Proliferation | In vitro cell cultures | Potent inhibition of growth. pnas.orgnih.govarvojournals.orgimperial.ac.uk | Inhibition of MetAP2. pnas.orgnih.govpnas.org |

Antimicrobial and Antiparasitic Activities in Model Organisms

Antifungal Efficacy against Plant Pathogenic Fungi

Research has explored the antifungal potential of ovalicin and its derivatives against various plant pathogenic fungi. Studies have shown that ovalicin-type sesquiterpenoids, including ovalicin itself and related analogs, exhibit broad-spectrum inhibitory activities against several plant pathogens. beilstein-journals.org For instance, compounds related to ovalicin have demonstrated activity against fungi such as Colletotrichum diplodiella, Penicillium digitatum, Alternaria brassicae, Curvularia spicifera, Fusarium proliferatum, and Colletotrichum gloeosporioides. beilstein-journals.org Minimum Inhibitory Concentration (MIC) values for these compounds against these fungi have been reported to range from 2 to 16 µg/mL. beilstein-journals.org Specific examples include prominent activity of an ovalicin analog against F. proliferatum, C. spicifera, and C. gloeosporioides with MIC values of 2, 4, and 4 µg/mL, respectively. beilstein-journals.org Another related compound showed considerable activities against C. diplodiella, C. spicifera, and F. proliferatum with MIC values of 2, 4, and 4 µg/mL, respectively. beilstein-journals.org

Antiprotozoal Effects against Plasmodium falciparum and Trypanosoma brucei

Ovalicin and its derivatives have demonstrated antiprotozoal activities against Plasmodium falciparum, the causative agent of malaria, and Trypanosoma brucei, a parasite responsible for African trypanosomiasis (sleeping sickness). dntb.gov.uanih.govresearchgate.net Studies have evaluated the in vitro activity of ovalicin and its fatty acid esters against these parasites. Ovalicin and certain fatty acid esters of ovalicin have shown high inhibition percentages against Plasmodium falciparum with IC₅₀ values below 20.6 µM. nih.govresearchgate.net Against Trypanosoma brucei brucei, all tested ovalicin compounds exhibited IC₅₀ values below 5 µM, with some showing particularly potent activity with IC₅₀ values less than 1.1 µM. nih.govresearchgate.net For example, ovalicin linoleate, an ovalicin derivative, displayed IC₅₀ values of 19.8 µM against Plasmodium falciparum and 1.1 µM against Trypanosoma brucei. dntb.gov.uanih.govresearchgate.net This activity is thought to be related to the inhibition of methionine aminopeptidase-2 (MetAP2), an enzyme present in these parasites. nih.gov

Antimicrosporidial Activity against Encephalitozoon intestinalis and Vittaforma corneae

Ovalicin has been investigated for its activity against microsporidia, a group of obligate intracellular fungi that can cause opportunistic infections in humans. In vitro screening has shown that ovalicin can inhibit the replication of Encephalitozoon intestinalis and Vittaforma corneae by more than 70% at concentrations that are not toxic to host cells. nih.gov Several ovalicin derivatives also demonstrated significant inhibitory effects against one or both of these microsporidian species in vitro. nih.gov In an in vivo athymic mouse model of V. corneae infection, treatment with ovalicin administered subcutaneously at 5 mg/kg daily statistically significantly prolonged the survival of the infected mice compared to untreated controls. nih.gov These findings suggest that ovalicin and its derivatives hold promise for the development of therapies for microsporidiosis. nih.gov

Anti-inflammatory Properties in Disease Models

Attenuation of Inflammatory Responses in Macrophage Cell Lines

Ovalicin has demonstrated anti-inflammatory effects in macrophage cell lines. In studies using the canine macrophage cell line DH82, ovalicin was found to suppress the upregulation of genes associated with inflammation and pruritic responses induced by lipopolysaccharide (LPS). nih.govnih.gov This suppression was observed to be significantly stronger than that achieved with dexamethasone (B1670325), a commonly used anti-inflammatory corticosteroid. nih.govnih.gov Ovalicin treatment decreased the expression of inflammatory molecules such as reactive oxygen species (ROS), inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX2), and nuclear factor-kappa B (NF-κB) in LPS-pretreated DH82 cells in a dose-dependent manner. nih.gov These results indicate that ovalicin can attenuate inflammatory responses in macrophage cell lines by interfering with key inflammatory pathways. nih.gov

Alleviation of Atopic Dermatitis Symptoms in Murine Models

Preclinical research in murine models has indicated that ovalicin can alleviate symptoms associated with atopic dermatitis (AD). In a mouse model of AD induced by compound 48/80, ovalicin treatment significantly reduced scratching behavior in a concentration-dependent manner. nih.govresearchgate.net Furthermore, ovalicin was found to inhibit the degranulation of mast cells by 65% and reduce histamine (B1213489) release by 51% at a concentration of 10 µg/mL. nih.govresearchgate.net In a different AD mouse model induced by DNCB, ovalicin treatment significantly alleviated allergic symptoms. nih.govnih.gov Histological analysis of skin tissue in these mice showed that ovalicin treatment relieved pruritic lesions through enhanced re-epithelialization and granulation tissue formation. nih.gov The number of macrophages and mast cells infiltrated in the dermis was significantly reduced by ovalicin treatment. nih.govnih.gov Ovalicin appears to exert these effects, in part, by inhibiting IL-31 signaling and intracellular calcium influx in macrophages. nih.govnih.gov Reduction of the IL-31 receptor was observed in the skin tissue of AD mice treated with ovalicin. nih.govnih.gov These findings suggest that ovalicin possesses potential anti-atopic activities in mice by modulating inflammatory and pruritic responses. nih.govresearchgate.net

Metabolic Effects in Experimental Animal Models

Preclinical research has explored the metabolic effects of ovalicin, including its impact on obesity phenotypes in mouse models.

Ovalicin has been investigated for its potential impact on obesity phenotypes in mouse models. Some research suggests that ovalicin may affect obesity in these models when administered orally. imperial.ac.uk Mouse models of obesity, such as diet-induced obesity (DIO) models and genetic models like ob/ob mice, are widely used to study the mechanisms of obesity and evaluate potential therapeutic interventions. mdpi.comporsolt.comnews-medical.net These models replicate key aspects of human metabolic pathways and are valuable tools for investigating the interplay of genetics and environmental factors in obesity development. porsolt.com

Modulation of Metabolic Indices in Ciliopathy Mouse Models

Ciliopathies represent a group of genetic disorders arising from dysfunctional or absent primary cilia, which are microtubule-based organelles crucial for various cellular signaling pathways. jci.org These disorders often present with a range of clinical features, including metabolic abnormalities such as obesity, insulin (B600854) resistance, and hepatic steatosis. jci.orgnih.govbiorxiv.org The link between ciliary dysfunction and metabolic disorders highlights the significant role of primary cilia in regulating systemic metabolism and energy homeostasis. uconn.eduembopress.org

Preclinical research utilizing mouse models of ciliopathies has provided insights into the mechanisms underlying these metabolic disturbances and potential therapeutic avenues. Studies employing a mouse model with conditional deletion of the Thm1 gene, which is associated with Bardet-Biedl syndrome (a ciliopathy), exhibit characteristics including hyperphagia, obesity, metabolic disease, and hepatic steatosis, mirroring aspects of human ciliopathies. nih.govbiorxiv.org

Investigations into the effects of Methionine Aminopeptidase (B13392206) 2 inhibitors (MetAP2i) in these Thm1 conditional knockout (cko) mice have demonstrated a significant modulation of metabolic indices. MetAP2 is an enzyme involved in protein processing, and its inhibition has been explored for its effects on metabolism. Ovalicin is a natural product known to act as an irreversible inhibitor of MetAP2.

In obese Thm1 cko mice, administration of a MetAP2 inhibitor over a two-week period resulted in a substantial reduction in body weight. nih.govbiorxiv.org Specifically, a 17.1% reduction from baseline body weight was observed in the MetAP2i-treated group, compared to a 5% reduction in the vehicle-treated group. nih.govbiorxiv.org This reduction in body weight was accompanied by a decrease in daily food intake. nih.govbiorxiv.org

Furthermore, treatment with the MetAP2 inhibitor led to improvements in several key metabolic parameters that were previously observed to be elevated in obese Thm1 cko mice. nih.govbiorxiv.org Decreased levels of blood glucose, insulin, and leptin were noted following treatment. nih.govbiorxiv.org

Beyond systemic metabolic markers, the MetAP2 inhibitor treatment also positively impacted tissue morphology. Reductions in gonadal adipose depots and adipocyte size were observed, indicating a decrease in fat accumulation. nih.gov Additionally, improvements in liver morphology were reported, suggesting an amelioration of hepatic steatosis. nih.gov

These detailed research findings in a ciliopathy mouse model suggest that inhibition of MetAP2 can effectively reduce hyperphagia and body weight, and substantially improve metabolic parameters associated with ciliary dysfunction. jci.orgnih.gov Given that Ovalicin is a known inhibitor of MetAP2, these findings from studies using MetAP2 inhibitors in ciliopathy mouse models suggest a potential for Ovalicin to exert similar beneficial effects on metabolic indices in these contexts.

The following table summarizes some of the key metabolic changes observed in Thm1 cko mice treated with a MetAP2 inhibitor:

| Metabolic Index | Observation in Obese Thm1 cko Mice (Vehicle) | Change with MetAP2i Treatment | Source |

| Body Weight | Elevated | Decreased (17.1% reduction) | nih.govbiorxiv.org |

| Daily Food Intake | Elevated (Hyperphagia) | Reduced | nih.govbiorxiv.org |

| Blood Glucose Levels | Elevated | Decreased | nih.govbiorxiv.org |

| Serum Insulin Levels | Elevated | Decreased | nih.govbiorxiv.org |

| Serum Leptin Levels | Elevated | Decreased | nih.govbiorxiv.org |

| Gonadal Adipose Depots | Increased mass | Reduced mass | nih.gov |

| Adipocyte Size | Increased | Reduced size | nih.gov |

| Liver Morphology | Steatosis | Improved | nih.gov |

Advanced Research Methodologies and Analytical Techniques

Spectroscopic Analysis in Structural Elucidation

Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are indispensable tools in determining the chemical structure of organic compounds like ovalicin.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass Spectrometry is used to determine the molecular weight of a compound and to gain structural information through the analysis of fragmentation patterns lcms.czlcms.cz. By measuring the mass-to-charge ratio (m/z) of ions, MS can confirm the molecular formula of ovalicin (C₁₆H₂₆O₅) and its derivatives fishersci.comdrugbank.com. The molecular ion peak in the mass spectrum corresponds to the intact molecule, while the fragmentation pattern, resulting from the dissociation of the molecular ion into smaller charged fragments, provides characteristic information about the compound's structure and the presence of specific functional groups libretexts.orgwikipedia.org. Detailed interpretation of mass spectrometric data has been used in conjunction with NMR to establish the structures of ovalicin derivatives beilstein-journals.orgresearchgate.net. Tandem mass spectrometry (MS/MS) allows for the selection of a precursor ion and its subsequent fragmentation, yielding more detailed structural insights from the fragment ions lcms.czwikipedia.org.

Crystallographic Studies for Structural Determination

X-ray crystallography provides definitive three-dimensional structural information about crystalline compounds, including the precise positions of atoms and their absolute configurations wikipedia.org.

X-ray Diffraction Analysis of Ovalicin-Type Sesquiterpenoids

X-ray diffraction analysis is a technique used to determine the atomic and molecular structure of a crystal by measuring the angles and intensities of diffracted X-rays wikipedia.org. This method has been employed to confirm and establish the structures and absolute configurations of ovalicin-type sesquiterpenoids beilstein-journals.orgresearchgate.net. Obtaining suitable crystals is a prerequisite for this technique beilstein-journals.org. Single-crystal X-ray diffraction analysis has provided the first characterized crystal structures of ovalicin-type sesquiterpenoids, allowing for the unambiguous assignment of absolute configurations of stereogenic centers beilstein-journals.orgresearchgate.netresearchgate.net. For example, X-ray diffraction analysis using Cu Kα radiation has been used to determine the absolute configurations of sulfur-containing ovalicin derivatives beilstein-journals.orgresearchgate.net. The resulting Flack parameter from the analysis helps in confirming the absolute configuration beilstein-journals.orgresearchgate.netresearchgate.net. X-ray crystallography has also been used to determine the relative stereostructure of related bisabolane-type sesquiterpenoids utm.my.

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling techniques, such as Molecular Dynamics (MD) simulations, offer valuable insights into the dynamic behavior of molecules and their interactions with biological targets.

Molecular Dynamics (MD) Simulations of Ligand-Target Interactions

Molecular Dynamics simulations are computational methods that simulate the physical movements of atoms and molecules over time, providing insights into their dynamic behavior and interactions nih.gov. MD simulations can be used to study the interactions between a ligand, such as ovalicin, and its biological target mdpi.comyoutube.com. These simulations provide a near-realistic view of the compound's behavior within a target site, helping to understand binding affinities, elucidate binding pathways, and identify key structural and energy dynamic features that govern the interaction nih.govmdpi.com. MD simulations can offer advantages over static methods like docking by capturing the dynamic nature of protein-ligand interactions chemrxiv.org. They can be used to assess the stability of a ligand within a protein pocket and identify potential weaknesses in the interaction chemrxiv.org. While docking provides an initial pose, MD simulations refine this by showing how the ligand and protein move and interact over time youtube.com.

Docking Studies for Binding Affinity Prediction

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity between a small molecule (ligand), such as ovalicin, and a biological target protein (receptor), like MetAP2. openaccessjournals.com This method simulates how the ligand fits into the receptor's binding pocket and estimates the strength of the interaction using scoring functions. openaccessjournals.commdpi.com

Docking studies are valuable in organic chemistry and drug discovery for screening potential drug candidates and understanding enzyme mechanisms. openaccessjournals.com By evaluating factors like hydrogen bonding, van der Waals forces, and electrostatic interactions, docking predicts the stability of the ligand-receptor complex. openaccessjournals.com While docking can provide insights into binding poses, accurately predicting binding affinity remains a challenge, and the reliability of predictions can vary depending on the protein target and the specific docking method and scoring function used. mdpi.comnih.govnih.gov Despite these limitations, docking studies can enrich the identification of high-affinity compounds in virtual screening efforts. nih.gov

'Omics' Approaches in Biosynthesis and Mechanism Discovery

'Omics' approaches, including metabolomics, genomics, and proteomics, are powerful tools for the comprehensive study of biological systems and have been applied to investigate ovalicin. These methodologies provide broad insights into the metabolites produced, the genes involved in their biosynthesis, and the proteins they interact with.

Metabolomic profiling involves the large-scale analysis of metabolites within a biological sample. cibd.org.uk Applied to fungi that produce ovalicin, this technique can identify and characterize ovalicin derivatives. For instance, metabolomic profiling of Pseudallescheria boydii strains has revealed various ovalicin derivatives, including those resulting from esterification with long-chain fatty acids. mdpi.comresearchgate.netnih.gov Molecular networking, a metabolomic approach, has been used to navigate the chemical space of P. boydii metabolomes and annotate the diversity of these compounds, leading to the identification of new derivatives like boyden C. mdpi.comresearchgate.net

Genomic sequencing provides the complete genetic information of an organism, enabling the identification of biosynthetic gene clusters (BGCs) responsible for producing natural products like ovalicin. nih.govjmicrobiol.or.kr By sequencing the genome of P. boydii, researchers have been able to annotate the cluster of genes potentially involved in the biosynthesis of ovalicin and its fatty acid derivatives. mdpi.comresearchgate.netnih.gov This process involves using computational tools to identify candidate BGCs and then potentially using genetic manipulation techniques like gene knockout to confirm their role in metabolite production. jmicrobiol.or.kr The proposed biosynthetic pathway for ovalicin involves intermediates like β-trans-bergamotene, cyclized from farnesyl diphosphate (B83284) (FPP) by a terpene synthase. beilstein-journals.orgnih.govnih.gov Genomic analysis has identified genes encoding enzymes in this pathway, such as Pbo_Ova_A, a terpene synthase that converts FPP to β-trans-bergamotene. nih.gov

Proteomic analysis involves the large-scale study of proteins within a biological system, including their expression, modifications, and interactions. inotiv.comscitechnol.comgenewiz.com This approach is crucial in drug discovery for identifying and validating drug targets and understanding mechanisms of action. inotiv.comscitechnol.combiognosys.com Ovalicin is known to covalently inhibit MetAP2. researchgate.netpnas.org Proteomic techniques can help confirm MetAP2 as a target and potentially identify other proteins that ovalicin might interact with, either on-target or off-target. scitechnol.combiognosys.com By analyzing the proteome of cells treated with ovalicin, researchers can observe changes in protein levels or modifications that provide insights into the compound's biological effects and the pathways it influences. scitechnol.com

Genomic Sequencing for Biosynthetic Gene Cluster Annotation

In Vitro Enzyme Kinetic Studies for Inhibition Characterization

In vitro enzyme kinetic studies are fundamental for characterizing the interaction between an enzyme and an inhibitor, such as MetAP2 and ovalicin. solubilityofthings.com These studies measure the rate of enzymatic reactions under different conditions to understand how the inhibitor affects enzyme activity. solubilityofthings.comkhanacademy.org

Key parameters determined in enzyme kinetic studies are the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50). aatbio.comsciencesnail.com

The IC50 is the concentration of an inhibitor required to reduce the maximum enzymatic activity by 50% under specific experimental conditions. aatbio.comwikipedia.org It is an operational measure of inhibitor potency that depends on factors like substrate and enzyme concentrations. aatbio.comwikipedia.org

The Ki, or enzyme inhibition constant, represents the dissociation constant of the inhibitor-enzyme complex. aatbio.comebmconsult.com It is an intrinsic measure of the inhibitor's binding affinity for the enzyme and is ideally independent of enzyme and substrate concentrations, although its relationship to IC50 can depend on the mechanism of inhibition (e.g., competitive, non-competitive). aatbio.comsciencesnail.comebmconsult.com A lower Ki value indicates a higher binding affinity and greater potency of the inhibitor. ebmconsult.com

Ovalicin is known to inhibit MetAP2 irreversibly in the nanomolar range. researchgate.net While specific Ki or IC50 values for ovalicin against MetAP2 from in vitro kinetic studies were not explicitly detailed in the provided search results, the description of its potent inhibition in the nanomolar range highlights its strong effect on the enzyme's activity. researchgate.net Such values are typically determined by incubating the enzyme with varying concentrations of the substrate and inhibitor and measuring the reaction rates, often analyzed using methods like Michaelis-Menten kinetics. solubilityofthings.comkhanacademy.orgxenotech.combiorxiv.org

Evaluation of Enzyme Specificity and Selectivity

Evaluating the specificity and selectivity of compounds like Ovalicin is crucial for understanding their precise biological targets and potential off-target effects. Research has demonstrated that Ovalicin exhibits specificity for methionine aminopeptidase-2 (MetAP-2) over methionine aminopeptidase-1 (MetAP-1), which are metalloproteases involved in the cleavage of the N-terminal methionine from nascent proteins fishersci.cauniprot.org. This selective inhibition is a key aspect of Ovalicin's mechanism of action, particularly in its role as an angiogenesis inhibitor.

Studies investigating the basis for this selectivity have revealed that a single amino acid difference between human MetAP-1 and MetAP-2 is critical for Ovalicin sensitivity fishersci.ca. Specifically, alanine (B10760859) at position 362 in human MetAP-2, corresponding to threonine at position 334 in human MetAP-1, plays a significant role in the differential inhibition by Ovalicin fishersci.ca. Mutation of this threonine residue in MetAP-1 to alanine can render the enzyme sensitive to Ovalicin, providing a molecular explanation for the observed specificity fishersci.ca. Structural analysis of MetAP-2 complexed with inhibitors, such as the Ovalicin analogue fumagillin (B1674178), has shown that the inhibitor can react covalently with a catalytic histidine residue (His231 in MetAP-2) ebi.ac.ukwikipedia.org. This covalent binding contributes to the irreversible inhibition of MetAP-2.

Cellular and Biochemical Assays for Functional Evaluation

Cellular and biochemical assays are fundamental tools used to evaluate the functional consequences of Ovalicin treatment on biological systems. These assays provide insights into how Ovalicin affects cellular behavior and modulates biochemical pathways.

Cell Proliferation Assays (e.g., SRB assay)

Cell proliferation assays are widely used to measure the effect of compounds on cell growth and viability. The Sulforhodamine B (SRB) assay is a colorimetric method frequently employed for this purpose. The SRB assay relies on the stoichiometric binding of the SRB dye to protein components of cells under mildly acidic conditions wikipedia.orgdrugbank.comuni.lu. Following washing and solubilization of the bound dye, the absorbance is measured, which is directly proportional to the total cellular protein mass and, consequently, the number of cells in the sample wikipedia.orgdrugbank.comuni.lu. This makes the SRB assay suitable for assessing cell viability, cytotoxicity, and proliferation wikipedia.orgdrugbank.com.

Studies investigating the effects of Ovalicin or its analogs, such as TNP-470, on cell proliferation have utilized the SRB assay. For instance, cytotoxicity against human A549 cells after 72 hours of exposure to Ovalicin has been evaluated using the SRB assay, yielding a GI50 value nih.gov. The SRB assay can also be adapted for use in migration and invasion assays to stain and quantify migrating cells .

Gene Expression Analysis (e.g., mRNA levels of cytokines, receptors)

Gene expression analysis techniques, such as quantitative real-time polymerase chain reaction (RT-PCR) and gene expression profiling, are employed to investigate how Ovalicin influences the transcriptional activity of cells. These methods allow for the measurement of messenger RNA (mRNA) levels of specific genes, including those encoding cytokines and receptors, providing insights into the molecular pathways affected by the compound wikipedia.orgacs.org.

Measuring mRNA levels of cytokines and receptors can reveal the immunomodulatory or signaling effects of Ovalicin uniprot.orgacs.orgrcsb.org. Changes in the expression of genes related to inflammatory responses, cell surface receptors, or other key cellular processes can indicate the functional impact of Ovalicin treatment uniprot.orgwikipedia.orgrcsb.org. Gene expression profiling allows for a broader assessment of how Ovalicin affects the activity of thousands of genes simultaneously, providing a global picture of cellular function and responses to the compound wikipedia.org. Heat maps are often used to visualize changes in mRNA expression levels across different experimental conditions wikipedia.org.

Perspectives and Future Directions in Ovalicin Research

Exploration of Undiscovered Biological Activities

While ovalicin is recognized for its anti-angiogenic and immunosuppressive properties, the exploration of undiscovered biological activities represents a significant future research avenue. Given its structural relationship to other bioactive natural products and its interaction with key cellular targets like methionine aminopeptidase (B13392206) 2 (MetAP2), it is plausible that ovalicin possesses additional, as yet uncharacterized, effects on biological systems. Research could focus on high-throughput screening against a wider range of biological targets and pathways to identify novel activities, such as antimicrobial effects beyond microsporidia or effects on other enzymatic systems. Studies have already shown that ovalicin and its derivatives can inhibit certain microsporidian species in vitro and in vivo, suggesting potential antiparasitic applications. asm.org Further investigation into these areas could reveal new therapeutic potentials for ovalicin.

Development of Novel Ovalicin Analogues with Enhanced Specificity and Potency

A key area for future research involves the rational design and synthesis of novel ovalicin analogues. The aim is to develop compounds with enhanced potency, improved specificity for particular MetAP2 variants or other potential targets, and more favorable pharmacokinetic profiles. Understanding the molecular basis of ovalicin's interaction with MetAP2, including the critical role of its epoxide group in covalent binding, provides a foundation for structural modifications. pnas.org Analogues could be designed to optimize binding affinity, improve metabolic stability, or target specific cell types or tissues. Previous studies have synthesized and evaluated ovalicin analogues, revealing correlations between MetAP2 inhibition and anti-angiogenic or immunosuppressive activities, and highlighting the potential for species-specific and cell-type-specific differences in analogue activity. nih.gov Future efforts will likely leverage advanced synthetic chemistry and computational modeling to create libraries of analogues for comprehensive biological evaluation.

Integration of Multi-Omics Data for Comprehensive Understanding